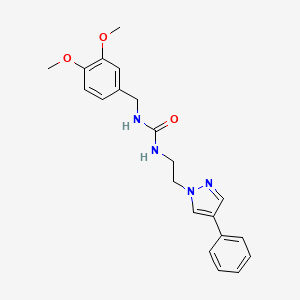

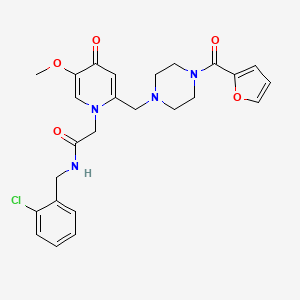

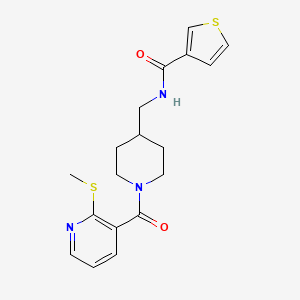

![molecular formula C23H28N4O6S B2689477 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921054-01-5](/img/structure/B2689477.png)

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with various functional groups including a butyl(ethyl)sulfamoyl group and an oxadiazole ring. The presence of these functional groups could potentially give this compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a butyl(ethyl)sulfamoyl group, and an oxadiazole ring. These functional groups could potentially interact through various non-covalent interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzene ring and the various substituents. For example, the benzene ring could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its hydrophobicity, while the amide group could participate in hydrogen bonding, influencing its solubility .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on 1,3,4-oxadiazole derivatives emphasizes the importance of these compounds in the development of new pharmaceutical agents. For instance, the synthesis and characterization of novel bi-heterocyclic benzamides, incorporating the 1,3,4-oxadiazole moiety, have been detailed. These compounds have been evaluated for their inhibitory effects against various enzymes, highlighting their potential as therapeutic agents (Abbasi et al., 2019).

Biological Activities

Antimicrobial and Antifungal Activities : A study focusing on the synthesis, antimicrobial, and antifungal activities of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including 1,3,4-oxadiazole derivatives, showcases the potential of these compounds in combating microbial infections (Sarvaiya et al., 2019).

Enzyme Inhibition : The synthesis and evaluation of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide demonstrate significant activity against enzymes like acetylcholinesterase, highlighting their potential in treating conditions such as Alzheimer's disease (Siddiqui et al., 2013).

Anticancer Activity : Another study outlines the design, synthesis, and anticancer evaluation of substituted N-benzamides, again showing the versatility of 1,3,4-oxadiazole derivatives in the search for new anticancer drugs (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibition : Research on acridine-acetazolamide conjugates, incorporating 1,3,4-thiadiazol, a structural analogue of 1,3,4-oxadiazole, for their inhibition effects on human carbonic anhydrase isoforms, further demonstrates the therapeutic potential of these compounds in managing conditions like glaucoma and epilepsy (Ulus et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S/c1-5-7-14-27(6-2)34(29,30)18-11-8-16(9-12-18)21(28)24-23-26-25-22(33-23)17-10-13-19(31-3)20(15-17)32-4/h8-13,15H,5-7,14H2,1-4H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTWOXDWADGSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

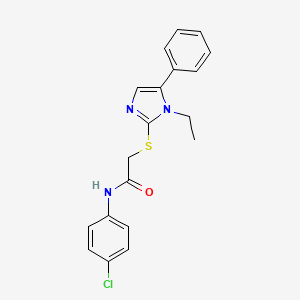

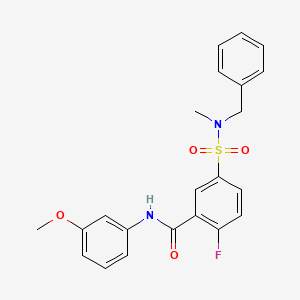

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2689407.png)

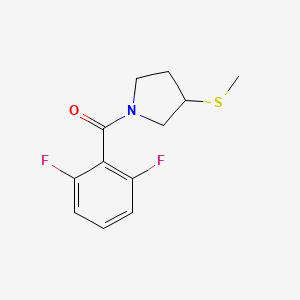

![2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2689408.png)

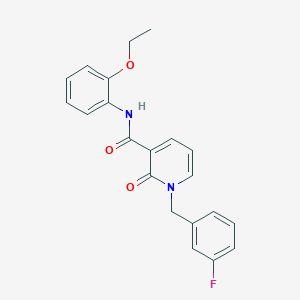

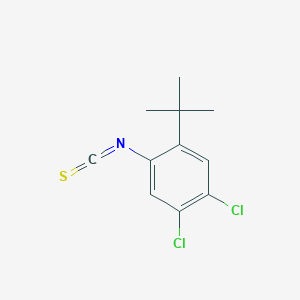

![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)